molecular formula C15H16N2O3 B2878335 5-(Benzyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1455280-92-8

5-(Benzyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B2878335
CAS RN: 1455280-92-8
M. Wt: 272.304
InChI Key: LWIYRUKBJWCPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid, commonly known as BPPC, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biological and pharmacological properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of BPPC is not fully understood, but it is believed to act through various molecular targets, including enzymes and signaling pathways. BPPC has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, BPPC has been found to modulate several signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. Moreover, BPPC has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
BPPC has been found to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory cytokine production. Additionally, BPPC has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

BPPC has several advantages for use in lab experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, BPPC has some limitations, including its poor solubility in aqueous media, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on BPPC, including the development of novel drug formulations and the identification of new molecular targets for its therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanism of action of BPPC and to determine its efficacy in clinical trials. Moreover, the potential use of BPPC as a diagnostic tool for the detection of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of BPPC involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with sodium benzyloxide, followed by the addition of isopropylamine and subsequent hydrolysis of the resulting intermediate. The final product is obtained through crystallization and purification.

Scientific Research Applications

BPPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BPPC has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, BPPC has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-phenylmethoxy-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)14-16-8-12(13(17-14)15(18)19)20-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIYRUKBJWCPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

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